molecular formula C20H19ClN4 B2619110 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile CAS No. 882748-17-6

1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile

Cat. No.: B2619110
CAS No.: 882748-17-6
M. Wt: 350.85
InChI Key: KURKINSTOZOKSD-UHFFFAOYSA-N
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Description

1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile is a complex organic compound with a unique structure that combines an imidazo[1,2-a]pyridine moiety with a piperidine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile typically involves a multi-step process. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . The resulting intermediate is then reacted with a piperidine derivative and a phenyl group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and phenyl group enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4/c21-17-6-7-19-23-12-18(25(19)13-17)14-24-10-8-20(15-22,9-11-24)16-4-2-1-3-5-16/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURKINSTOZOKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CN=C4N3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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